1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one
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Overview
Description
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones. This compound consists of a pyrrolidine ring in which the hydrogens at position 2 are replaced by an oxo group, and it is further substituted with a 3-hydroxyphenylmethyl group. Pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Preparation Methods
The synthesis of 1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone. The reaction conditions typically involve heating in acetonitrile under an oxygen atmosphere . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its inherently rich reactivity . In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In the industry, these compounds are valuable intermediates in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This compound exerts its effects by interacting with specific molecular targets and pathways, although detailed information on these targets and pathways is limited.
Comparison with Similar Compounds
1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. For example, pyrrolidine-2,5-diones are known for their anticonvulsant properties, while prolinol derivatives are used in the synthesis of various bioactive molecules . The unique substitution pattern of this compound contributes to its distinct reactivity and biological profile.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-4-1-3-9(7-10)8-12-6-2-5-11(12)14/h1,3-4,7,13H,2,5-6,8H2 |
InChI Key |
DPAFEZNKTJTULX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)O |
Origin of Product |
United States |
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